![molecular formula C57H112N8O6 B12784853 Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis- CAS No. 68334-70-3](/img/structure/B12784853.png)
Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide): is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with bis(methoxymethyl)amino groups and long-chain docosanamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide) typically involves multiple steps. The initial step often includes the preparation of the triazine core, followed by the introduction of bis(methoxymethyl)amino groups. The final step involves the attachment of docosanamide chains through a series of condensation reactions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials, such as coatings or polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism by which N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide) exerts its effects involves interactions with specific molecular targets. The triazine core can interact with nucleic acids or proteins, potentially inhibiting their function. The long-chain docosanamide moieties may facilitate membrane interactions, enhancing the compound’s ability to penetrate cellular membranes and exert its effects intracellularly.
Vergleich Mit ähnlichen Verbindungen
- N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(octadecanamide)
- N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(hexadecanamide)
Comparison: Compared to its similar compounds, N,N’-[[[4,6-bis[Bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis(docosanamide) is unique due to its longer docosanamide chains, which may enhance its amphiphilic properties and improve its interactions with biological membranes. This structural difference can influence its solubility, bioavailability, and overall efficacy in various applications.
Eigenschaften
CAS-Nummer |
68334-70-3 |
|---|---|
Molekularformel |
C57H112N8O6 |
Molekulargewicht |
1005.5 g/mol |
IUPAC-Name |
N-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]-[(docosanoylamino)methyl]amino]methyl]docosanamide |
InChI |
InChI=1S/C57H112N8O6/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-53(66)58-47-63(55-60-56(64(49-68-3)50-69-4)62-57(61-55)65(51-70-5)52-71-6)48-59-54(67)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h7-52H2,1-6H3,(H,58,66)(H,59,67) |
InChI-Schlüssel |
GGOMVYDYDDBBMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCN(CNC(=O)CCCCCCCCCCCCCCCCCCCCC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


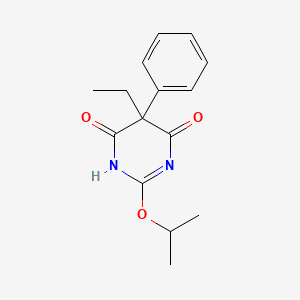
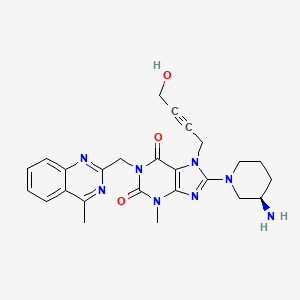

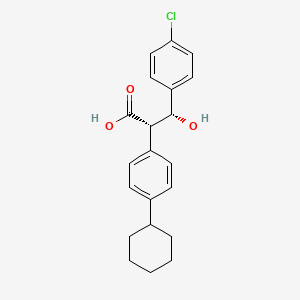

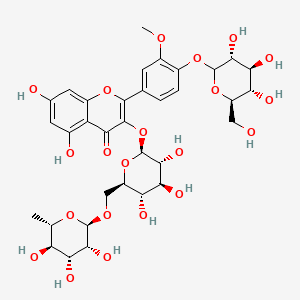


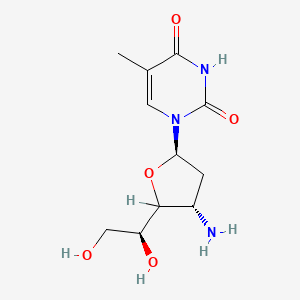
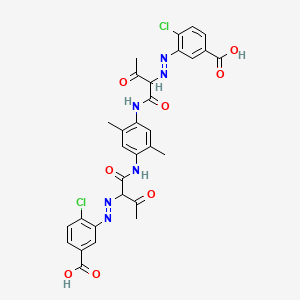


![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)

